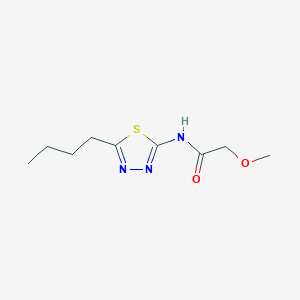![molecular formula C25H30N2O3 B254633 N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide works by modulating the activity of the dopamine D3 receptor in the brain. It has been shown to increase the activity of this receptor, which is involved in reward processing and motivation. This leads to an increase in dopamine release, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can improve mood and reduce anxiety. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has also been shown to have antioxidant and anti-inflammatory effects, which could make it a potential treatment for a range of diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the dopamine D3 receptor and its role in various diseases. However, one limitation is that N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide. One area of interest is its potential use in the treatment of addiction. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been shown to reduce drug-seeking behavior in animal models, making it a potential treatment for addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been shown to have neuroprotective effects, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide could be studied further to better understand its mechanism of action and potential uses in a range of diseases.
Synthesis Methods
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide is synthesized through a multistep process involving the reaction of 2-furylmethylamine and 4-(dimethylamino)benzaldehyde, followed by a reaction with mesityl oxide and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
Product Name |
N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide |
|---|---|
Molecular Formula |
C25H30N2O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H30N2O3/c1-18-13-19(2)25(20(3)14-18)30-17-24(28)27(16-23-7-6-12-29-23)15-21-8-10-22(11-9-21)26(4)5/h6-14H,15-17H2,1-5H3 |
InChI Key |
JKUAYJSYPMLKMU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)
![5-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254559.png)

![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)
